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This document provides a detailed overview of the analytical methods for assessing the purity
of antibody-drug conjugates (ADCSs). It includes experimental protocols for key techniques, a
summary of quantitative data for method comparison, and visualizations of experimental

workflows.

Introduction

Antibody-drug conjugates (ADCs) are a complex class of biotherapeutics that combine the
specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug
via a chemical linker.[1][2] The inherent heterogeneity of ADCs, arising from variations in the
number of conjugated drugs per antibody (drug-to-antibody ratio, DAR) and the site of
conjugation, necessitates a comprehensive analytical strategy to ensure their quality, safety,
and efficacy.[1][3] Purity assessment is a critical component of ADC characterization, focusing
on identifying and quantifying product-related impurities such as unconjugated antibodies, free
drug-linker, aggregates, and fragments.[4][5]

This application note details the most common and powerful analytical techniques used for
ADC purity assessment, including chromatography, electrophoresis, and mass spectrometry.

Analytical Methods and Experimental Protocols
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A multi-faceted analytical approach is essential for the comprehensive characterization of
ADCs.[6] The choice of methods depends on the specific characteristics of the ADC, including
the conjugation chemistry (e.g., cysteine vs. lysine conjugation), the properties of the linker,
and the cytotoxic drug.[1]

Hydrophobic Interaction Chromatography (HIC)

HIC is a cornerstone technique for determining the drug-load distribution and calculating the
average DAR for cysteine-linked ADCs.[7][8] The separation is based on the hydrophobicity of
the ADC species; as the number of conjugated hydrophobic drug-linkers increases, so does the
retention time on the HIC column.[7][9] This method is performed under non-denaturing
conditions, preserving the native structure of the ADC.[9]

Experimental Protocol: DAR Determination of a Cysteine-Linked ADC (e.g., Brentuximab
Vedotin)

 Instrumentation: A biocompatible liquid chromatography system, such as the Agilent 1260
Infinity Il Bio-inert LC, is recommended to prevent corrosion from high-salt mobile phases.[7]
[10]

e Column: A HIC column suitable for protein separations, for example, a TSKgel Butyl-NPR
column.[11]

e Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[5][11]
» Mobile Phase B: 50 mM sodium phosphate, pH 7.0.[5]
e Gradient:

0-5 min: 100% A

o

o

5-35 min: 0-100% B

35-40 min: 100% B

[¢]

[¢]

40-45 min: 100% A[5]

e Flow Rate: 0.5 mL/min.[11]
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e Column Temperature: 25 °C.
e Detection: UV at 280 nm.[5]

o Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile
Phase A.[5][11]

o Data Analysis: The average DAR is calculated from the relative peak areas of the different
drug-loaded species (DO, D2, D4, D6, D8 for cysteine-linked ADCs).[10]

Logical Relationship: HIC Separation Principle

Elution Profile

ADC Mixture Elutes First
Unconjugated mAb (DO) Low Hydrophobicity Increasing Retention Time D2 D4 D8
DAR 2 HIC Jolumn
[ ——
I Hydrophobic Stationary Phase I
[ |
DAR 4
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Click to download full resolution via product page

Caption: HIC separates ADCs based on increasing hydrophobicity with higher DAR.
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Size Exclusion Chromatography (SEC)

SEC is the industry standard for the analysis of protein aggregation and fragmentation.[4] For
ADCs, the conjugation of hydrophobic drugs can increase the tendency for aggregation, which
is a critical quality attribute that can affect potency and immunogenicity.[4] SEC separates
molecules based on their hydrodynamic radius under non-denaturing conditions.[1]

Experimental Protocol: Analysis of ADC Aggregates and Fragments

Instrumentation: A UHPLC system with UV detection.[12]

e Column: An SEC column with a pore size appropriate for monoclonal antibodies, such as the
Agilent AdvanceBio SEC 300 A, 2.7 pm.[12]

o Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[12][13] To overcome non-specific
interactions between hydrophobic ADCs and the stationary phase, the addition of an organic
modifier like 15% acetonitrile or 10% DMSO to the mobile phase may be necessary.[1]

e Flow Rate: 0.35 mL/min.[12]

e Column Temperature: Ambient.[13]

o Detection: UV at 280 nm.

o Sample Preparation: Dilute the ADC sample in the mobile phase.

o Data Analysis: Quantify the percentage of high molecular weight species (aggregates) and
low molecular weight species (fragments) relative to the main monomer peak.

Experimental Workflow: SEC Analysis
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Caption: Workflow for the analysis of ADC aggregates and fragments by SEC.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that can be used for various aspects of ADC analysis,
including the quantification of free drug-linker and the characterization of ADC subunits after
reduction.[1][5] Separation is based on the hydrophobicity of the analytes.

Experimental Protocol: Analysis of Reduced ADC Subunits
e Instrumentation: A UHPLC system coupled to a mass spectrometer (LC-MS).

o Column: A reversed-phase column suitable for protein separations, such as a C4 or C8
column.
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¢ Mobile Phase A: 0.1% formic acid in water.
e Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B) over a
defined time.

o Flow Rate: Typically 0.2-0.5 mL/min.

o Column Temperature: Elevated temperatures (60-80 °C) may be required to improve peak
shape and recovery.[13]

o Detection: UV at 280 nm and/or mass spectrometry.

o Sample Preparation: The ADC is reduced using a reducing agent like dithiothreitol (DTT) to
separate the light and heavy chains.[1]

o Data Analysis: The deconvoluted mass spectra of the light and heavy chains provide
information on the distribution of the drug-linker on each chain.[1]

Mass Spectrometry (MS)

MS is a powerful tool for the detailed structural characterization of ADCs.[2][14] It can be used
to determine the intact mass of the ADC, the DAR distribution for both cysteine- and lysine-
linked ADCs, and to identify the specific sites of conjugation through peptide mapping.[1][14]
[15]

Experimental Protocol: Intact Mass Analysis for DAR Determination

 Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often
coupled with an LC system (LC-MS).[16]

 |onization Source: Electrospray ionization (ESI).

o Sample Preparation: For lysine-linked ADCs, the sample can often be analyzed directly after
dilution in a suitable buffer. For some ADCs, deglycosylation may be necessary to reduce
spectral complexity.[1]
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» Data Analysis: The raw mass spectrum is deconvoluted to obtain the masses of the different
drug-loaded species. The average DAR can then be calculated.[1]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers an orthogonal approach to liquid
chromatography for ADC analysis.[17][18] It is particularly useful for assessing purity and
charge heterogeneity.[17][18] Capillary zone electrophoresis (CZE) and capillary isoelectric
focusing (clEF) are common modes used for ADCs. CE-SDS is used for size-based separation
under denaturing conditions.[4]

Experimental Protocol: Purity Determination by CE-SDS

Instrumentation: A capillary electrophoresis system with UV detection.
o Capillary: A bare fused-silica capillary.

o Sample Buffer: A buffer containing SDS to denature the protein and impart a uniform
negative charge.

e Running Buffer: A sieving polymer solution that allows for separation based on molecular
size.

o Sample Preparation: The ADC sample is denatured and reduced (for reduced CE-SDS) or
non-reduced by heating in the presence of SDS.

o Data Analysis: The electropherogram is analyzed to determine the relative amounts of the
main ADC species, as well as any fragments or aggregates.

Quantitative Data Summary

The selection of an analytical method is often guided by its performance characteristics. The
following table summarizes key quantitative parameters for the described techniques.
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Key Performance

Analytical Method Analyte(s) L. Reference(s)
Characteristics
High resolution for
) different drug-loaded
Hydrophobic ]
) S species. Excellent
Interaction DAR distribution for o
o reproducibility with [71[8][10]
Chromatography cysteine-linked ADCs )
RSDs for retention
(HIC) _
time <0.1% and area
<0.3%.[10]
Industry standard for
size variants.[4]
Performance is
Size Exclusion
Aggregates, column-dependent,
Chromatography ) [11[41112][13]
(SEC) fragments, monomer with some columns

showing better peak
shape and resolution.
[12]

Reversed-Phase
HPLC (RP-HPLC)

Free drug-linker,
reduced ADC subunits

High resolution. Can
be coupled to MS for
detailed

characterization.[1]

[1]5]

Mass Spectrometry
(MS)

Intact ADC mass,
DAR distribution,

conjugation sites

Provides accurate
mass measurements
and can identify
different drug-loaded
species.[5][16] Can be
used for both
cysteine- and lysine-
linked ADCs.[13]

[1](2][5][13][14][15][16]

Capillary
Electrophoresis (CE)

Purity, charge
heterogeneity, size

variants

High separation
efficiency.[17][18] CZE
has shown better
reproducibility than
cation-exchange

chromatography for

[Al017][18][19][20]
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charge variant
analysis of some
ADCs.[19][20]

Conclusion

The analytical characterization of drug-linker conjugates is a complex but critical task in the
development of ADCs. A combination of orthogonal analytical techniques is necessary to
ensure the purity, consistency, and safety of these promising therapeutics. The methods and
protocols described in this application note provide a robust framework for the comprehensive
purity assessment of ADCs. As ADC technologies continue to evolve, so too will the analytical
strategies required to characterize them, with an increasing emphasis on high-resolution, high-
throughput, and MS-based methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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